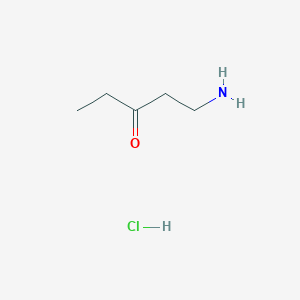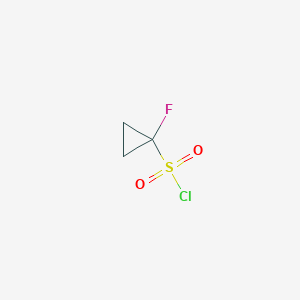
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoropropan-2-yl)pyridine-4-carboxylic acid (2-FPPCA) is an organic compound with a molecular formula of C8H8FNO2. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. 2-FPPCA has been studied for its potential applications in various fields, including synthetic organic chemistry, analytical chemistry, and biochemistry.
Mechanism of Action
The mechanism of action of 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid is not well understood. However, it is believed to involve the formation of a reactive intermediate, which then reacts with the target molecule. This reaction is believed to be catalyzed by the enzyme cytochrome P450s, which are found in many organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to inhibit the activity of cytochrome P450s, which can lead to decreased levels of certain hormones and other molecules. In addition, it has been shown to have some antioxidant activity, which may be beneficial in certain contexts.
Advantages and Limitations for Lab Experiments
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in a variety of solvents. In addition, it is relatively stable and has a low toxicity. However, it is not very soluble in water, which can limit its use in some experiments.
Future Directions
There are a variety of potential future directions for the use of 2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid. It could be used in the development of novel drugs and in the synthesis of new compounds. In addition, it could be used in the study of enzyme mechanisms and in the analysis of complex biological systems. It could also be used in the development of new analytical techniques and in the production of new materials. Finally, it could be used in the development of new medical treatments and in the study of the effects of environmental toxins.
Synthesis Methods
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid can be synthesized from the reaction of 2-fluoropropanol with pyridine-4-carboxylic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at room temperature and requires a few hours to complete. The product is isolated by filtration, washed with water, and dried.
Scientific Research Applications
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid has been used in various scientific research applications, including the synthesis of novel compounds, the analysis of complex biological systems, and the study of enzymatic mechanisms. In particular, it has been used as a building block for the synthesis of biologically active compounds and as a reagent in the analysis of proteins and other biomolecules. In addition, this compound has been used as a substrate for various enzymes, such as cytochrome P450s, to study their catalytic mechanisms.
properties
IUPAC Name |
2-(2-fluoropropan-2-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,10)7-5-6(8(12)13)3-4-11-7/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCCKMPXZEJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)
![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)










